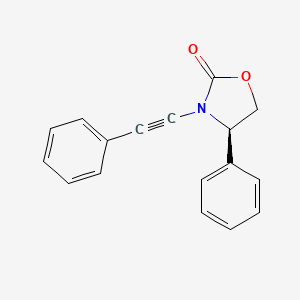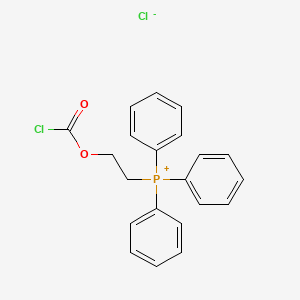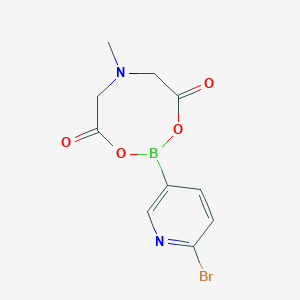![molecular formula C34H28Au2Cl2FeP2 B12057319 Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene]: is a coordination compound that features gold(I) centers coordinated to a ferrocene backbone through diphenylphosphino ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with a gold(I) chloride precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Atmosphere: Inert (e.g., nitrogen or argon).
Solvents: Dichloromethane, tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The gold(I) centers in Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] can undergo substitution reactions with various ligands.
Oxidation-Reduction Reactions: The ferrocene backbone can participate in redox reactions, although the gold centers typically remain in the +1 oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Ligands such as phosphines, thiols, and amines can be used.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like ferric chloride.
Major Products:
Substitution Reactions: Formation of new gold(I) complexes with different ligands.
Oxidation-Reduction Reactions: Changes in the oxidation state of the ferrocene backbone.
Scientific Research Applications
Chemistry:
Catalysis: Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] is used as a catalyst in various organic transformations, including cross-coupling reactions and hydroamination.
Biology and Medicine:
Bioinorganic Chemistry: The compound’s unique structure makes it a subject of interest in bioinorganic chemistry for studying metal-ligand interactions.
Industry:
Materials Science:
Mechanism of Action
The mechanism by which Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] exerts its effects typically involves the coordination of the gold(I) centers to substrates, facilitating various catalytic processes. The ferrocene backbone provides stability and electronic properties that enhance the compound’s reactivity.
Comparison with Similar Compounds
- Bis(chlorogold(I))bis(diphenylphosphino)methane
- Bis(chlorogold(I))bis(diphenylphosphino)ethane
Comparison:
- Structure: While similar in having gold(I) centers coordinated to diphenylphosphino ligands, Bis(chlorogold(I))[1,1’-bis(diphenylphosphino)ferrocene] features a ferrocene backbone, which imparts unique electronic properties.
- Reactivity: The ferrocene backbone can participate in redox reactions, unlike the methylene or ethylene backbones in the similar compounds.
Properties
Molecular Formula |
C34H28Au2Cl2FeP2 |
|---|---|
Molecular Weight |
1019.2 g/mol |
InChI |
InChI=1S/2C17H14P.2Au.2ClH.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;;/h2*1-14H;;;2*1H;/q;;2*+1;;;/p-2 |
InChI Key |
XJPNFMAYIDODRO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Au].Cl[Au].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)

![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)


![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)

